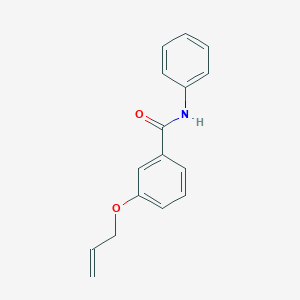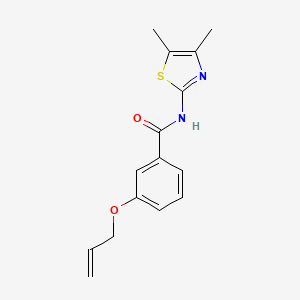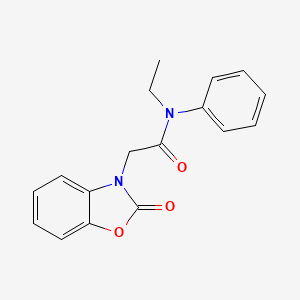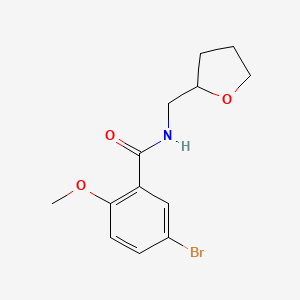![molecular formula C20H23N3O3 B4403516 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide, also known as NAPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPPA is a small molecule that belongs to the class of benzamides and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce blood glucose levels in diabetic mice by increasing insulin sensitivity. Additionally, this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide is its ease of synthesis, which makes it a viable option for use in scientific research. This compound has also been found to be relatively non-toxic, making it a safe option for use in lab experiments. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the development of more efficient synthesis methods for this compound may lead to its increased use in scientific research.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. While the exact mechanism of action of this compound is not fully understood, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has several advantages for use in scientific research, including its ease of synthesis and relative non-toxicity. There are several future directions for the study of this compound, including the development of this compound-based drugs and the study of its mechanism of action.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-10-12-23(13-11-22)19-9-4-3-8-18(19)21-20(25)16-6-5-7-17(14-16)26-2/h3-9,14H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFKIQLDCSUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)


![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403493.png)

![N-(2,4-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403497.png)



